4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound . It is typically in solid form . It is a heterocyclic building block, useful in chemical synthesis .
Synthesis Analysis
The synthesis of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine can be achieved through the treatment of piperidinyl olefins with Selectfluor. This method demonstrates novel reactions promoted by Selectfluor, expanding the scope of applications in organic synthesis.Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-1,2,3,6-tetrahydropyridine hydrochloride . The InChI code is 1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H and the InChI Key is CFHRPMZHUNKRLV-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluorination of Piperidinyl Olefins: A study by Chang et al. (2010) reports a straightforward synthesis of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine through the treatment of piperidinyl olefins with Selectfluor.Physical And Chemical Properties Analysis
This compound is a solid . The density of a similar compound, 1,2,3,6-Tetrahydropyridine, is 0.913 g/cm3 and it is insoluble in water.Scientific Research Applications
Parkinson’s Disease Research
“4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride” has been used to induce Parkinson’s disease in animal models . This allows researchers to study the disease’s progression and potential treatments in a controlled environment.
Neurochemical Deficits Study
This compound has been used to study behavioral impairments correlated to neurochemical deficits . This research can help understand how neurochemical imbalances affect behavior and can lead to the development of treatments for various neurological disorders.
Effect on Apelin Distribution
Researchers have used this compound to study the effect of docosahexaenoic acid on the apelin distribution of the nervous system . This research can provide insights into how certain substances interact with the nervous system.
Neuroprotection and Neuroinflammation
The compound has been used to study the effects of treadmill exercise on neuroprotection and neuroinflammation . This research can help understand how physical activity impacts brain health and can lead to the development of exercise-based treatments for neurological disorders.
Microglial Innate Immune Memory
“4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride” has been used to study its effects on microglial innate immune memory . This research can provide insights into how the immune system in the brain responds to various stimuli.
Protective Effects of Phenylpropionamides
This compound has also been used to study the protective effects of phenylpropionamides in Parkinson’s diseased mice models . This research can lead to the development of new treatments for Parkinson’s disease.
Safety and Hazards
The compound is classified as causing serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present .
Mechanism of Action
Target of Action
It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to target dopaminergic neurons .
Mode of Action
Mptp, a structurally similar compound, is metabolized into mpp+ (1-methyl-4-phenylpyridine), which can cause free radical production in vivo and lead to oxidative stress .
Biochemical Pathways
Mptp is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Pharmacokinetics
Mptp is known to be metabolized into mpp+, which can cause free radical production in vivo and lead to oxidative stress .
properties
IUPAC Name |
4-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGZLLMRDYLPET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
281652-11-7 | |
Record name | Pyridine, 4-fluoro-1,2,3,6-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=281652-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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